molecular formula C11H15BrN2O B1524341 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide CAS No. 1242268-19-4

6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide

Cat. No.: B1524341
CAS No.: 1242268-19-4
M. Wt: 271.15 g/mol
InChI Key: HEAHOFMAKWSCTD-UHFFFAOYSA-N
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Description

6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H15BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) . This indicates the presence of a bromine atom on the 6th carbon of the pyridine ring, a carboxamide group on the 3rd carbon, and a 2,2-dimethylpropyl group attached to the nitrogen of the carboxamide group.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 271.16 . The melting point ranges from 100 to 102 degrees Celsius .

Scientific Research Applications

Pyridine Derivative Synthesis

The synthesis of pyridine derivatives, including those related to 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide, has been a subject of study due to their significant pharmaceutical and chemical properties. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) described the synthesis of thio-substituted ethyl nicotinate derivatives and various pyridothienopyrimidine derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. Some of these compounds demonstrated promising antimicrobial activities in vitro (Gad-Elkareem et al., 2011).

Bagley, Glover, Merritt, and Xiong (2004) reported the Michael addition of enaminoesters and ethynyl ketones followed by bromocyclization using N-bromosuccinimide to generate 5-bromo-2,6-dialkylpyridine-4-carboxylates. This reaction showcases the potential of bromopyridine compounds in organic synthesis (Bagley et al., 2004).

Pyridinol Antioxidants

Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, and Porter (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, which demonstrated remarkable antioxidant properties. This synthesis involved a low-temperature aryl bromide-to-alcohol conversion, highlighting the role of bromopyridine derivatives in creating potent antioxidants (Wijtmans et al., 2004).

Heterocyclic Synthesis

Madkour, Afify, Abdalha, Elsayed, and Salem (2009) explored the synthetic utility of enaminonitrile moiety in heterocyclic synthesis. They synthesized various thienopyrimidines, which are crucial in the development of pharmaceuticals and agrochemicals (Madkour et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHOFMAKWSCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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